2-Pyridin-3-yl morpholine oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. One common method involves the use of oxalic acid as a reagent to form the oxalate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl morpholine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Pyridin-3-yl morpholine oxalate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl morpholine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-2-yl morpholine oxalate
- 2-Pyridin-4-yl morpholine oxalate
- 3-Pyridin-3-yl morpholine oxalate
Uniqueness
2-Pyridin-3-yl morpholine oxalate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
oxalic acid;2-pyridin-3-ylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;3-1(4)2(5)6/h1-3,6,9,11H,4-5,7H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZMAWBINOBYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CN=CC=C2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589999 |
Source
|
Record name | Oxalic acid--2-(pyridin-3-yl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947694-76-0 |
Source
|
Record name | Oxalic acid--2-(pyridin-3-yl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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